molecular formula C20H18FNO5 B271143 2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271143
M. Wt: 371.4 g/mol
InChI Key: KFNRFMRYVPNBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "FPOP" and has a unique chemical structure that makes it highly desirable for use in various research fields.

Mechanism of Action

FPOP works by reacting with solvent-exposed amino acid residues in proteins, particularly tyrosine and tryptophan residues. The reaction of FPOP with these residues results in the formation of a covalent bond between FPOP and the amino acid residue. This reaction can be used to study the solvent accessibility of amino acid residues in proteins and to map protein-protein interactions.
Biochemical and Physiological Effects:
FPOP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPOP is its high reactivity with solvent-exposed amino acid residues in proteins. This makes it a highly effective probe for studying protein structure and dynamics. FPOP is also non-toxic and safe for use in laboratory experiments. However, FPOP has some limitations, including its limited reactivity with buried amino acid residues in proteins and its potential to react with other biomolecules in complex biological samples.

Future Directions

There are several future directions for research involving FPOP. One potential area of research is the development of new FPOP derivatives with enhanced reactivity and selectivity for specific amino acid residues in proteins. Another area of research is the use of FPOP in combination with other probes and techniques for studying protein structure and dynamics. Additionally, FPOP could be used to study the effects of post-translational modifications on protein structure and function.

Synthesis Methods

The synthesis of FPOP involves the reaction of 2-(4-Fluorophenyl)-2-oxoethyl chloroformate with 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure FPOP.

Scientific Research Applications

FPOP has been extensively used in scientific research, particularly in the field of protein chemistry. It is a highly effective probe for studying protein structure and dynamics due to its ability to react with solvent-exposed amino acid residues in proteins. FPOP can also be used to study protein-ligand interactions and protein-protein interactions.

properties

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C20H18FNO5

Molecular Weight

371.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18FNO5/c1-26-17-4-2-3-16(10-17)22-11-14(9-19(22)24)20(25)27-12-18(23)13-5-7-15(21)8-6-13/h2-8,10,14H,9,11-12H2,1H3

InChI Key

KFNRFMRYVPNBBI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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